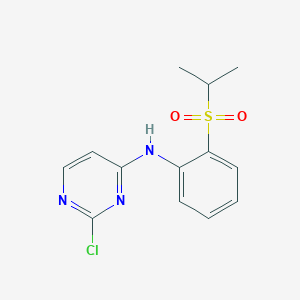

2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine

Description

2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine is an organic compound with the molecular formula C13H14ClN3O2S and a molecular weight of 311.79 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Properties

IUPAC Name |

2-chloro-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2S/c1-9(2)20(18,19)11-6-4-3-5-10(11)16-12-7-8-15-13(14)17-12/h3-9H,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZNNEDUNSZUAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine involves several stepsThe reaction conditions typically involve the use of chlorinating agents and sulfonylating reagents under controlled temperatures . Industrial production methods focus on optimizing yield and safety, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include chlorinating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction pathway chosen.

Scientific Research Applications

Introduction to 2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine

This compound is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and pharmacology. Its unique chemical structure allows it to interact with biological systems, making it a candidate for further exploration in drug development.

Medicinal Chemistry

-

Anticancer Activity :

- Recent studies have highlighted the compound's potential as an anaplastic lymphoma kinase (ALK) inhibitor. ALK inhibitors are critical in treating various cancers, particularly non-small cell lung cancer (NSCLC). Research indicates that compounds similar to this compound can induce cell cycle arrest and apoptosis in cancer cell lines, suggesting a pathway for therapeutic development .

- Neuropharmacology :

Biological Studies

- Mechanism of Action :

- Histological Studies :

Summary of Research Findings

Case Study 1: ALK Inhibition in Cancer Therapy

A recent study focused on the efficacy of this compound as an ALK inhibitor demonstrated significant cytotoxic effects on Karpas299 and H2228 cell lines. The study utilized various assays to measure cell viability and apoptosis rates, providing a foundation for potential clinical applications in targeted cancer therapies.

Case Study 2: Neurotransmitter Modulation

Research exploring the compound's effects on neurotransmitter systems revealed that it could enhance cholinergic signaling pathways. This was assessed through pharmacological studies measuring changes in neurotransmitter release and receptor activity, indicating its potential utility in treating cognitive disorders.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine can be compared with similar compounds such as:

2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine: This compound has an additional chlorine atom, which may alter its reactivity and biological activity.

2-Chloro-N-(2-(methylsulfonyl)phenyl)pyrimidin-4-amine: The presence of a methylsulfonyl group instead of an isopropylsulfonyl group can affect its chemical properties and applications.

Biological Activity

2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (CAS No. 1197956-18-5) is a synthetic organic compound with a molecular formula of C13H14ClN3O2S and a molecular weight of 311.79 g/mol. Its structure includes a pyrimidine core, which is known for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activities attributed to this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, leading to the modulation of various biochemical pathways. Research indicates that it may function as an inhibitor of certain kinases, which are crucial in cell signaling and proliferation. The compound's interactions can alter cell cycle progression and induce apoptosis in cancer cells, suggesting potential applications in oncology .

Antimicrobial Activity

Studies have demonstrated that compounds with similar structural frameworks exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural analogs have shown promising results:

- Against Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

- Against Gram-negative bacteria : Less effective against Escherichia coli.

- Fungal activity : Moderate effectiveness has been noted against Candida albicans .

Anticancer Activity

The compound has shown potential as an anticancer agent by inhibiting cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9, which are involved in cell cycle regulation. This inhibition can lead to reduced cell proliferation and increased sensitivity to other cytotoxic agents .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be analyzed through its structure-activity relationships with related compounds:

These comparisons highlight how modifications in substituents can significantly influence the biological activity of pyrimidine derivatives.

Case Studies

- Anticancer Efficacy : In a study involving various pyrimidine derivatives, compounds similar to this compound exhibited significant antiproliferative effects on neuroblastoma cell lines, indicating a potential pathway for therapeutic development in pediatric cancers .

- Antimicrobial Testing : A quantitative structure-activity relationship (QSAR) analysis was performed on chloroacetamides, revealing that compounds with similar structural features effectively targeted both bacterial and fungal pathogens. This suggests that this compound may also share these antimicrobial properties .

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine?

- Methodological Answer : A common approach involves coupling a substituted pyrimidine core with a sulfonyl-substituted aniline derivative. For example, describes a multi-step synthesis for a structurally similar compound, where a chlorinated pyrimidine intermediate reacts with 2-(isopropylsulfonyl)aniline under nucleophilic aromatic substitution conditions. Key steps include:

Preparation of the pyrimidin-4-amine core with a leaving group (e.g., chlorine at the 2-position).

Reaction with 2-(isopropylsulfonyl)aniline in the presence of a base (e.g., KCO) and a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–120°C).

Purification via column chromatography or recrystallization to isolate the target compound .

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the presence of the isopropylsulfonyl group (e.g., characteristic splitting patterns for the isopropyl CH groups at δ ~1.3–1.5 ppm) and the pyrimidine ring protons (δ ~8.0–8.5 ppm). highlights the use of NMR for structural validation of related pyrimidine derivatives .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (e.g., CHClNOS), as demonstrated in for a dichloro analog .

- Elemental Analysis : Confirms purity by matching experimental and theoretical C/H/N/S percentages.

Q. What purification strategies are effective for this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate or DCM/methanol) to separate impurities.

- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) based on solubility data.

- HPLC : For high-purity requirements, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is effective, as noted in .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) contradictions arising from substituent variations be resolved?

- Methodological Answer : Compare analogs with differing substituents (e.g., 2-chloro vs. 2,5-dichloro pyrimidine derivatives, as in and ). Systematic approaches include:

Computational Modeling : Use density functional theory (DFT) to assess electronic effects of substituents on reactivity.

Biological Assays : Test analogs against target enzymes (e.g., kinases) to correlate substituent position/type with inhibitory activity.

Crystallographic Analysis : Resolve binding modes (e.g., demonstrates hydrogen bonding patterns in pyrimidine derivatives) .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

- Methodological Answer :

- Crystal Growth : Poor solubility in common solvents may hinder crystallization. Use mixed solvents (e.g., DMSO/water) or vapor diffusion techniques.

- Hydrogen Bonding Networks : As shown in , intramolecular N–H⋯N bonds in pyrimidine derivatives can stabilize crystal packing. Weak interactions (e.g., C–H⋯O) may require synchrotron X-ray sources for resolution .

- Data Interpretation : Use software like SHELX or OLEX2 to model disorder in flexible groups (e.g., isopropylsulfonyl).

Q. How to design experiments to assess metabolic stability or degradation pathways?

- Methodological Answer :

Q. In Vitro Studies :

- Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS.

- Identify metabolites using tandem MS (MS/MS) fragmentation patterns.

Isotope Labeling : Use C-labeled analogs (e.g., at the pyrimidine ring) to trace metabolic pathways.

Enzyme Inhibition Assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions.

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across structurally similar compounds?

- Methodological Answer :

- Control Experiments : Ensure consistent assay conditions (e.g., pH, temperature, cell lines).

- Orthogonal Validation : Use multiple assays (e.g., fluorescence polarization vs. SPR for binding affinity).

- Meta-Analysis : Compare data from (impurity studies) and (kinase inhibitor analogs) to identify substituent-specific trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.